molecular formula C13H19BO3 B1532495 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 627906-52-9

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1532495
CAS No.: 627906-52-9
M. Wt: 234.1 g/mol
InChI Key: WWKXCYNPIQEAKJ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular weight of 208.07 . It is also known as 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole .


Synthesis Analysis

The synthesis of this compound might involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17BN2O2/c1-7-12-6-8 (13-7)11-14-9 (2,3)10 (4,5)15-11/h6H,1-5H3, (H,12,13) .


Chemical Reactions Analysis

This compound might be involved in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . The molecular electrostatic potentials were determined to be in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) in molecular surfaces .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Vibrational Properties Studies : This compound and its derivatives have been synthesized and characterized through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS. Single crystal structures were confirmed by X-ray diffraction, and their molecular structures optimized using Density Functional Theory (DFT) (Wu et al., 2021).
  • Crystal Structure and DFT Studies : Further studies have involved crystallographic and conformational analyses, with molecular structures calculated using DFT for comparative analysis with X-ray diffraction values. This contributes to understanding the physicochemical properties of these compounds (Huang et al., 2021).

Applications in Materials Science

  • In Materials Synthesis : These compounds have been used as intermediates in the synthesis of materials such as heterodifunctional polyfluorenes, which are crucial for applications like bright and enduring fluorescence in nanoparticles (Fischer et al., 2013).
  • As Key Electron Donors : They have been utilized in synthesizing organic electron-donors derived from carbazole and phenothiazine, indicating their potential role in the synthesis of various synthetic materials (Bifari & El-Shishtawy, 2021).

Medical and Biological Research

  • In Antimicrobial Studies : Some derivatives of this compound have shown antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in medical research (Patterson et al., 2015).

Safety and Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the preparation of pharmaceuticals and chemical intermediates .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKXCYNPIQEAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178467
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627906-52-9
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627906-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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